2-Methylphenyl chlorothioformate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClOS |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
O-(2-methylphenyl) chloromethanethioate |
InChI |
InChI=1S/C8H7ClOS/c1-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3 |
InChI Key |
CEHHGCRZURMSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=S)Cl |
Origin of Product |
United States |
Mechanistic Investigations of 2 Methylphenyl Chlorothioformate Reactions
Solvolytic Reaction Pathways of Aryl Chlorothioformates
The solvolysis of aryl chlorothioformates, including 2-methylphenyl chlorothioformate, generally proceeds through one of two competing pathways: a bimolecular addition-elimination (A-E) mechanism or a unimolecular ionization (SN1-like) mechanism.
The addition-elimination mechanism, also referred to as a bimolecular pathway, involves the nucleophilic attack of a solvent molecule on the carbonyl carbon of the chlorothioformate. almerja.com This initial attack is typically the rate-determining step, leading to the formation of a tetrahedral intermediate. Aromaticity is temporarily lost during this stage. almerja.com Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product. almerja.com
This mechanism is characterized by several key features:
Kinetics: The reaction exhibits second-order kinetics, being first-order in both the aryl chlorothioformate and the nucleophile (solvent). almerja.comlibretexts.org
Substituent Effects: The rate of reaction is significantly influenced by the presence of electron-withdrawing groups on the aryl ring, particularly at the ortho and para positions. almerja.comncrdsip.com These groups help to stabilize the negative charge of the anionic tetrahedral intermediate through resonance. youtube.com
Leaving Group Ability: In contrast to SN2 reactions, the reactivity order for the leaving group in this mechanism is often F > Cl > Br > I. The high electronegativity of fluorine stabilizes the intermediate carbanion by an inductive effect, accelerating the rate-determining addition step.
This pathway is predominantly favored in solvents that are more nucleophilic. nih.govmdpi.comsemanticscholar.org For many alkyl and phenyl chlorothioformates, the addition-elimination pathway is the main route in pure alcohols and various aqueous solutions. nih.govmdpi.comsemanticscholar.org
The ionization mechanism is a unimolecular, stepwise process analogous to the SN1 reaction. masterorganicchemistry.com The reaction begins with the slow, rate-determining cleavage of the carbon-chlorine bond, resulting in the formation of a planar acylium ion intermediate and a chloride ion. masterorganicchemistry.comtiktok.com This carbocation is then rapidly attacked by a solvent molecule from either face to give the final product. masterorganicchemistry.com
Key evidence for the ionization mechanism includes:
Kinetics: The reaction follows a first-order rate law, where the rate is dependent only on the concentration of the substrate. masterorganicchemistry.com
Solvent Effects: The rate is highly sensitive to the ionizing power of the solvent but largely independent of its nucleophilicity. This pathway is favored in solvents with high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols. nih.govbeilstein-journals.org
Stereochemistry: If the reaction occurs at a chiral center, it typically leads to a mixture of retention and inversion of configuration, often described as racemization, due to the planar nature of the carbocation intermediate. masterorganicchemistry.com
Studies on various chlorothionoformate esters have concluded that these compounds can hydrolyze via SN1 mechanisms, particularly with increasing electron-donating ability of the alkyl or aryl group, which stabilizes the intermediate cation. researchgate.net
The solvolysis of aryl chlorothioformates rarely proceeds exclusively through a single mechanism. Instead, a dichotomy of competing reaction channels is often observed, with the dominant pathway being highly dependent on the solvent's properties. beilstein-journals.orgresearchgate.netmdpi.com The addition-elimination and ionization mechanisms exist in competition, and the balance between them can be shifted by varying the solvent composition.
In solvents with high nucleophilicity and lower ionizing power, such as aqueous ethanol (B145695), methanol (B129727), and acetone (B3395972) mixtures, the bimolecular addition-elimination pathway tends to dominate. nih.govsemanticscholar.org Conversely, as the solvent's ionizing power increases and its nucleophilicity decreases—a characteristic of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)—the unimolecular ionization mechanism becomes more prevalent. beilstein-journals.orgnih.gov
This shift in mechanism is often observed as a discontinuity in plots correlating reaction rates with solvent parameters. beilstein-journals.org For some substrates, such as methyl chlorothioformate, both reaction channels can operate simultaneously, with the contribution of each pathway varying with the specific solvent. mdpi.com For example, in 60% aqueous acetone, it was found that the solvolysis of S-methyl chlorothioformate proceeds through a dual pathway, with approximately 32% occurring via the bimolecular mechanism and 68% via the ionization mechanism. mdpi.com
Quantitative Analysis of Solvent Effects on this compound Reactivity
To dissect the complex interplay of solvent properties on the reaction rate and mechanism of compounds like this compound, the extended Grunwald-Winstein equation is a powerful tool.
The extended Grunwald-Winstein equation is a linear free-energy relationship used to quantify the influence of solvent nucleophilicity and ionizing power on solvolysis rates. nih.govniu.edu The equation is expressed as:
log(k/k₀) = lNT + mYCl + c
Where:
k is the rate constant of solvolysis in a given solvent.
k₀ is the rate constant in the reference solvent (80% aqueous ethanol).
NT is a measure of the solvent nucleophilicity. beilstein-journals.org
YCl is a measure of the solvent ionizing power for a chloride leaving group. nih.gov
l is the sensitivity of the reaction to changes in solvent nucleophilicity.
m is the sensitivity of the reaction to changes in solvent ionizing power.
c is a constant (residual) term. niu.edukoreascience.kr
By performing a multiple regression analysis of kinetic data from a wide range of solvents, the l and m parameters can be determined. niu.edu These values provide crucial insight into the nature of the transition state. A large l value is indicative of a high degree of nucleophilic participation from the solvent, characteristic of the addition-elimination mechanism. nih.gov Conversely, a large m value suggests significant charge separation in the transition state, which is typical for the SN1-like ionization pathway. beilstein-journals.org
While specific data for this compound is not extensively published, studies on the closely related p-tolyl chlorothionoformate offer valuable insights. An analysis of the solvolysis of p-tolyl chlorothionoformate across various solvents at 25.0°C revealed the operation of dual mechanistic channels. semanticscholar.org
In more nucleophilic solvents, such as ethanol, methanol, and their aqueous mixtures, the reaction is best described by an addition-elimination mechanism. The analysis yielded a high sensitivity to solvent nucleophilicity (l = 1.32) and a low sensitivity to solvent ionizing power (m = 0.39). The high l/m ratio of 3.38 is a strong indicator of a bimolecular pathway where bond-making (addition of the nucleophile) is significant in the transition state. semanticscholar.org
The table below summarizes the specific rates of solvolysis for p-tolyl chlorothionoformate in various solvents, along with the corresponding NT and YCl values.
Table 1: Specific Rates of Solvolysis (k) of p-Tolyl Chlorothionoformate at 25.0°C and Solvent Parameters
| Solvent | k (s⁻¹) | NT | YCl |
|---|---|---|---|
| 100% EtOH | 1.15 × 10⁻⁵ | +0.37 | -2.52 |
| 90% EtOH | 8.87 × 10⁻⁵ | +0.16 | -0.93 |
| 80% EtOH | 3.12 × 10⁻⁴ | 0.00 | 0.00 |
| 70% EtOH | 7.91 × 10⁻⁴ | -0.20 | 0.69 |
| 100% MeOH | 1.25 × 10⁻⁴ | +0.17 | -1.12 |
| 90% MeOH | 6.09 × 10⁻⁴ | +0.01 | -0.15 |
| 80% MeOH | 1.77 × 10⁻³ | -0.07 | 0.68 |
| 90% Acetone | 7.94 × 10⁻⁶ | -0.35 | -1.89 |
| 80% Acetone | 1.05 × 10⁻⁴ | -0.37 | -0.83 |
| 70% Acetone | 4.31 × 10⁻⁴ | -0.42 | -0.13 |
| 97% TFE | 2.50 × 10⁻³ | -3.30 | 2.79 |
| 80T-20E | 3.16 × 10⁻⁴ | -1.76 | 2.94 |
| 60T-40E | 1.00 × 10⁻⁴ | -1.13 | 2.05 |
Data sourced from studies on p-tolyl chlorothionoformate, a structural analog. semanticscholar.org TFE-EtOH mixtures are abbreviated as T-E.
The analysis of these data using the extended Grunwald-Winstein equation confirms the solvent-dependent behavior. For the ten more nucleophilic solvents (excluding TFE-containing mixtures), the correlation confirms the dominance of the addition-elimination pathway. However, the deviation of data points for highly ionizing solvents like aqueous TFE indicates a shift towards the SN1-like ionization mechanism. semanticscholar.org This dualistic behavior is characteristic of aryl chlorothioformates and their thiono-analogs, where the reaction mechanism is finely tuned by the solvent environment. researchgate.netsemanticscholar.org
Kinetic and Thermodynamic Mechanistic Probes
Kinetic Solvent Isotope Effects (KSIEs) in Aryl Chlorothioformate Solvolysis
Kinetic Solvent Isotope Effects (KSIEs) are a powerful tool for elucidating the reaction mechanisms of aryl chlorothioformates, including this compound. By comparing the reaction rates in a protiated solvent (like methanol, MeOH) with its deuterated counterpart (MeOD), insights into the role of the solvent in the rate-determining step can be gained.
For instance, the solvolysis of 1-adamantyl chlorothioformate shows a kMeOH/kMeOD ratio of 1.35 ± 0.02, while the ratio for ethanol (kEtOH/kEtOD) is 1.05 ± 0.04. nih.gov A KSIE value greater than 1, known as a primary isotope effect, often suggests that a bond to the isotopic atom is being broken in the rate-determining step. In the context of solvolysis, this can indicate general base catalysis by the solvent, where a solvent molecule removes a proton from the nucleophilically attacking solvent molecule. koreascience.kr Conversely, an inverse isotope effect (KSIE < 1) might suggest a change in hybridization at the hydrogen atom in the transition state. chem-station.com
The solvolysis of (1s)-(+)-menthyl chloroformate exhibits a relatively large solvent kinetic isotope effect of 2.16, which supports an associative SN2 mechanism. koreascience.kr In such bimolecular reactions, a solvent molecule can act as a general base, assisting the nucleophilic attack of another solvent molecule on the carbonyl carbon. This interaction weakens the O-H bond of the attacking solvent in the transition state, leading to a primary solvent kinetic isotope effect. koreascience.kr
The magnitude of the KSIE can therefore help to distinguish between different mechanistic pathways, such as a unimolecular (SN1-like) ionization mechanism or a bimolecular (SN2-like) addition-elimination pathway. nih.govkoreascience.krchem-station.com
Salt Effects on Reaction Rates and Pathways
The addition of salts can significantly influence the rates and mechanisms of solvolysis reactions of aryl chlorothioformates. These "salt effects" can be categorized as either special salt effects or common-ion effects.
In the solvolysis of 1-adamantyl halides in 50 vol % sulfolane-H2O, the addition of perchlorate (B79767) salts like LiClO4, NaClO4, Mg(ClO4)2, and Ba(ClO4)2 leads to an exponential increase in the "pseudo" first-order rate constants. researchgate.net This acceleration is attributed to a "chemical" interaction between the metal cations and the leaving-group anion in the transition state, which stabilizes the forming carbocation and facilitates the ionization process. researchgate.net The magnitude of this rate enhancement often correlates with the Lewis acidity of the cation, increasing in the order Na+ < Li+ < Mg2+ ≈ Ba2+. researchgate.net
The study of salt effects provides a valuable mechanistic probe. For example, a significant rate acceleration upon addition of a non-common-ion salt is indicative of a mechanism with significant charge separation in the transition state, such as an ionization (SN1) pathway. nih.govresearchgate.net The absence of a significant salt effect might suggest a mechanism with less charge development, like a concerted or addition-elimination pathway.
Activation Parameters (Enthalpy, ΔH‡; Entropy, ΔS‡) for Reaction Mechanism Elucidation
The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide crucial thermodynamic insights into the transition state of a reaction and are instrumental in elucidating the mechanisms of aryl chlorothioformate solvolysis. nih.govnih.govd-nb.info These parameters are typically determined from the temperature dependence of the reaction rate constants using the Arrhenius equation.
A positive and relatively large enthalpy of activation (ΔH‡) coupled with a positive or slightly negative entropy of activation (ΔS‡) is often characteristic of a unimolecular (SN1-type) ionization mechanism. nih.govnih.gov For instance, the solvolysis of methyl chlorothioformate at various temperatures yielded a positive entropy of activation of +6.4 ± 0.4 cal·mol−1·K−1, suggesting a unimolecular pathway. nih.gov This is because the transition state involves the formation of two ions from a neutral molecule, leading to an increase in disorder.
Conversely, a more negative entropy of activation is typically associated with a bimolecular (addition-elimination) mechanism. d-nb.infomdpi.com This is due to the association of two molecules (the substrate and the solvent) in the transition state, resulting in a more ordered system. For example, the solvolysis of isobutyl chloroformate in aqueous alcohols shows very negative entropies of activation (−28.6 to −30.4 cal mol−1 K−1), which is typical for a bimolecular process. d-nb.info Similarly, the solvolysis of S-methyl chlorothioformate in 90% hexafluoroisopropanol (HFIP) exhibits a negative entropy of activation (ΔS‡ = −28.4 ± 2.5 cal mol−1 K−1), indicating a greater degree of ordering in the transition state due to strong rearside solvation of the developing carbocation. mdpi.com
The solvolysis of isopropyl chlorothioformate shows negative entropies of activation, suggesting a modest rear-side nucleophilic solvation of the developing carbocation. mdpi.com The enthalpy of activation for the unfolding of polyglycine dimers, a model for protein denaturation, was found to increase by approximately 4 kcal/mol per interchain hydrogen bond broken. nih.gov
The following table presents activation parameters for the solvolysis of various chlorothioformates and related compounds.
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanism Indication |
|---|---|---|---|---|
| Methyl chlorothioformate | Not Specified | Not Specified | +6.4 ± 0.4 | Unimolecular |
| Isobutyl chloroformate | Aqueous Alcohols | Not Specified | -28.6 to -30.4 | Bimolecular |
| S-Methyl chlorothioformate | 90% HFIP | Not Specified | -28.4 ± 2.5 | Bimolecular with strong solvation |
| tert-Butyl chlorothioformate | Ethanol | Not Specified | -17 | Borderline |
| tert-Butyl chlorothioformate | 80% Ethanol | Not Specified | -12 | Borderline |
Substrate Structure-Reactivity Relationships in Aryl Chlorothioformates
Influence of Aromatic Substitution Patterns on Reaction Rates (e.g., Methyl Group at 2-position)
The substitution pattern on the aromatic ring of aryl chlorothioformates exerts a significant influence on their solvolysis reaction rates and mechanisms. The electronic effects of substituents, such as a methyl group at the 2-position (ortho-position), can alter the reactivity of the carbonyl carbon and the stability of any charged intermediates.
Generally, electron-donating groups on the aromatic ring can stabilize a developing positive charge on the sulfur atom or the carbonyl carbon in an ionization mechanism, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups would be expected to destabilize such intermediates and retard the rate of an ionization pathway.
In the context of an addition-elimination mechanism, the effect of substituents is more complex. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus potentially accelerating the addition step. However, these same groups would disfavor the departure of the leaving group in the elimination step.
The position of the substituent is also critical. An ortho-methyl group, as in this compound, can exert both electronic and steric effects. The electronic effect of the methyl group is weakly electron-donating through induction and hyperconjugation. This would be expected to have a modest accelerating effect on an ionization pathway. However, the steric hindrance from the ortho-methyl group could potentially hinder the approach of a nucleophile in a bimolecular addition-elimination mechanism, thereby slowing the reaction rate.
Role of Sulfur Electronic Structure and D-Orbitals in Reaction Mechanisms
The electronic structure of the sulfur atom, including the potential involvement of its d-orbitals, plays a crucial role in the reaction mechanisms of aryl chlorothioformates. nih.govnih.gov Sulfur, being larger and more polarizable than oxygen, can better stabilize a positive charge. nih.govnih.govdntb.gov.ua This enhanced ability to support a positive charge is a key factor in promoting ionization (SN1-type) pathways for chlorothioformates compared to their chloroformate analogs. nih.govnih.govresearchgate.net
In the resonance-stabilized acylium ion intermediate formed during an ionization mechanism, the positive charge can be delocalized onto the sulfur atom. The stability of this cation is a critical factor determining the reaction rate. nih.govnih.govdntb.gov.ua
Some earlier studies suggested that the d-orbitals of sulfur could participate in bonding, particularly in stabilizing the transition state or intermediates. nih.gov It was proposed that electron release from the R-group (in RSCOCl) into the d-orbitals of sulfur could influence the relative reaction rates. nih.gov However, the extent and importance of d-orbital participation in the bonding of main group elements is a subject of ongoing debate in theoretical chemistry. Modern computational studies often emphasize the role of hyperconjugation and the polarizability of sulfur without explicitly invoking d-orbital participation. nih.gov
The oxidation of sulfur-containing amino acids like methionine provides a biological context for the reactivity of sulfur. The thioether in methionine is readily oxidizable, highlighting the susceptibility of sulfur to react with electrophiles and participate in redox processes. nih.gov
The following table summarizes the key aspects of sulfur's electronic role in the reactions of aryl chlorothioformates.
| Electronic Factor | Influence on Reaction Mechanism | Supporting Evidence |
|---|---|---|
| Higher Polarizability | Stabilizes positive charge in the transition state of ionization pathways. | Chlorothioformates show an increased tendency for ionization compared to chloroformates. nih.govnih.govresearchgate.net |
| Ability to Delocalize Positive Charge | Facilitates the formation of resonance-stabilized acylium ion intermediates. | The stability of the [RSCO]+ cation is a key factor in the reaction rate. nih.govnih.govdntb.gov.ua |
| Potential d-Orbital Participation | Historically proposed to stabilize intermediates through electron acceptance. | Relative rate differences were linked to electron release into sulfur d-orbitals. nih.gov The significance is debated in modern theory. |
Radical Reaction Pathways of Chlorothioformates
The radical reactions of chlorothioformates, including this compound, offer alternative synthetic routes that proceed via highly reactive radical intermediates. These pathways are distinct from ionic mechanisms and are typically initiated by radical initiators or photochemical methods. The formation and subsequent reactions of arylthiyl radicals and other radical species are central to these transformations.
Free Radical-Mediated Carboxylation Reactions involving Aryl Chlorothioformates
Free radical-mediated carboxylation represents a significant application of the radical chemistry of aryl chlorothioformates. One notable example involves the reaction of S-phenyl chlorothioformate with alkyl iodides in the presence of bis(tributyltin) and photochemical irradiation. numberanalytics.comreddit.com This method achieves the carboxylation of alkyl radicals generated from the corresponding alkyl iodides.
The proposed mechanism for this transformation begins with the photochemical homolysis of bis(tributyltin), generating tributyltin radicals (Bu₃Sn•). These radicals then abstract an iodine atom from the alkyl iodide (R-I) to produce an alkyl radical (R•) and tributyltin iodide. The alkyl radical subsequently adds to the thiocarbonyl group of the S-phenyl chlorothioformate. This addition is followed by the expulsion of a chlorine radical, which can then react with another molecule of bis(tributyltin) to regenerate a tributyltin radical, thus propagating the radical chain. The resulting product is an S-alkyl phenyl thiocarbonate.
Recent advancements have also explored the visible light-mediated decarboxylation of aryl carboxylic acids to generate aryl radicals, which highlights the ongoing interest in radical-based carbon-carbon bond formation. rsc.org
Initiator Effects and Reaction Selectivity in Radical Processes
The choice of radical initiator plays a crucial role in the outcome and selectivity of radical reactions involving chlorothioformates. Common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide. The selection of an initiator is often dictated by factors such as the reaction temperature, the solvent, and the specific reactivity of the substrates. stackexchange.com
Azobisisobutyronitrile (AIBN): AIBN is a popular thermal initiator that decomposes upon heating (typically around 65-85 °C) to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. researchgate.net The 2-cyano-2-propyl radical is relatively stable and is less likely to engage in undesired side reactions, such as hydrogen abstraction from the solvent. libretexts.org This characteristic makes AIBN a suitable initiator for reactions where high selectivity is desired. In the context of chlorothioformate chemistry, AIBN can initiate radical processes by providing the initial radical species to start a chain reaction. The rate of decomposition of AIBN is generally not significantly influenced by the solvent, which offers predictability in reaction kinetics. libretexts.org
Benzoyl Peroxide: Benzoyl peroxide is another common thermal initiator that decomposes to form benzoyloxy radicals. These radicals are more reactive than the 2-cyano-2-propyl radicals from AIBN and can undergo subsequent decarboxylation to form phenyl radicals. researchgate.net The higher reactivity of peroxide-derived radicals can be advantageous in some cases but may also lead to a decrease in selectivity through side reactions like hydrogen abstraction from the substrate or solvent. libretexts.org The choice between AIBN and benzoyl peroxide can therefore influence the distribution of products in a radical reaction. For instance, in radical polymerizations, the initiator fragments become part of the polymer chain, and the nature of these end groups can be controlled by the choice of initiator.
The selectivity of radical reactions involving aryl chlorothioformates is also influenced by substituent effects on the aryl ring. Studies on the free-radical addition of arylthiyl radicals to arylacetylenes have shown that substituents on the aryl ring of the thiyl radical influence the reaction rate. rsc.org Electron-donating groups on the arylthiyl radical generally increase the reaction rate. This suggests that the methyl group in this compound, being an electron-donating group, could enhance the reactivity of the corresponding 2-methylphenylthiyl radical in addition reactions.
The following table summarizes the general characteristics of common radical initiators:
| Initiator | Decomposition Temperature | Generated Radicals | Key Characteristics |
| Azobisisobutyronitrile (AIBN) | 65-85 °C | 2-cyano-2-propyl radicals, N₂ | Produces relatively stable radicals, less prone to side reactions, decomposition rate is solvent-independent. stackexchange.comresearchgate.netlibretexts.org |
| Benzoyl Peroxide | 75-95 °C | Benzoyloxy radicals, Phenyl radicals | Generates more reactive radicals, can lead to side reactions like hydrogen abstraction. researchgate.netlibretexts.org |
Optimizing reaction conditions, such as the choice of initiator, temperature, and solvent, is critical for achieving high yields and selectivity in the radical reactions of this compound. numberanalytics.com
Applications of 2 Methylphenyl Chlorothioformate in Advanced Organic Synthesis
2-Methylphenyl Chlorothioformate as a Versatile Synthetic Building Block
This compound is a crucial reagent in organic synthesis, valued for its ability to introduce the thiocarbonyl functional group into a variety of organic molecules. This reactivity makes it an important building block for creating complex chemical structures. Its utility is highlighted in the synthesis of thioesters and thionoesters, which are themselves valuable intermediates in numerous chemical transformations.
The reactivity of chlorothioformates is influenced by the nature of the organometallic reagents used in conjunction with them. For instance, organomagnesium reagents (Grignard reagents) have been shown to be optimal for reactions with chlorothioformates in the synthesis of thionoesters. nih.gov In contrast, organolithium compounds tend to be overly reactive, leading to complex mixtures of products, while organozinc reagents are often not reactive enough. nih.gov This selectivity underscores the controlled and specific reactivity of this compound, allowing for targeted modifications of organic molecules.
Strategic Use in Functional Group Transformations
This compound is instrumental in a variety of functional group transformations, enabling the synthesis of diverse sulfur-containing compounds. Its applications range from the creation of thioesters and thionoesters to the formation of heterocyclic structures and the derivatization of biomolecules like peptides.
Synthesis of Thioesters and Thionoesters
Thioesters and their isomers, thionoesters, are important classes of organosulfur compounds with significant applications in synthetic chemistry. wikipedia.orgresearchgate.net this compound serves as a key precursor for these compounds.
Thioesters are analogs of esters where a sulfur atom replaces the oxygen atom of the carbonyl group. wikipedia.org They can be synthesized through various methods, including the reaction of an acid chloride with a thiol salt or the condensation of carboxylic acids and thiols using dehydrating agents. wikipedia.org While direct synthesis from this compound is less common, the related methyl chlorothioformate is used to produce thionoesters, which can then be isomerized to thioesters.
Thionoesters , on the other hand, have a thiocarbonyl group (C=S) in place of the carbonyl group (C=O) of an ester. They are valuable intermediates due to their unique reactivity, which allows for transformations not possible with traditional esters. nih.gov A highly efficient method for synthesizing thionoesters involves the reaction of organomagnesium compounds with chlorothioformates like methyl chlorothioformate. nih.govdigitellinc.com This approach is often preferred over other methods that may suffer from low yields, harsh reaction conditions, or a lack of selectivity. digitellinc.com
The synthesis of thionoesters using methyl chlorothioformate and Grignard reagents has been shown to be scalable and efficient, providing access to a wide range of these valuable compounds. nih.govresearchgate.net
Formation of Sulfur-Containing Heterocycles (e.g., as C1-synthons, dipolarophiles)
Thionoesters, which can be readily synthesized from precursors like this compound, are valuable building blocks for the construction of sulfur-containing heterocyclic compounds. These heterocycles are present in many biologically active molecules and are of significant interest in medicinal chemistry. nih.govmdpi.comnih.gov
Thionoesters can act as C1-synthons , meaning they can provide a single carbon atom to the backbone of a new ring system. nih.gov This property is exploited in various cyclization reactions to form heterocycles. Additionally, the thiocarbonyl group in thionoesters can participate in cycloaddition reactions as a dipolarophile . nih.govdigitellinc.com In these reactions, the thionoester reacts with a 1,3-dipole to form a five-membered heterocyclic ring.
The ability to generate thionoesters from this compound provides a gateway to a diverse array of sulfur-containing heterocycles with potential applications in drug discovery and materials science.
Derivatization Strategies in Peptide Synthesis and Protecting Group Chemistry
The principles of protecting group chemistry are fundamental to the multi-step synthesis of complex molecules like peptides. wikipedia.org A protecting group temporarily blocks a reactive functional group to prevent it from interfering with subsequent reactions. wikipedia.org
In the context of peptide synthesis, reagents similar in reactivity to this compound can be used to introduce protecting groups onto amino acids. For instance, the 2,4-dimethylpentan-3-yloxycarbonyl (Doc) group, introduced via a chloroformate, has been used to protect the hydroxy group of tyrosine. agroipm.cn This protecting group demonstrates high stability towards certain reagents while being readily removable under specific conditions. agroipm.cn
While direct use of this compound in peptide synthesis is not extensively documented in the provided results, its analogous reactivity suggests potential applications in derivatization and protection strategies. The development of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is also impacting peptide synthesis, offering more environmentally friendly alternatives for various steps in the process, including the incorporation of the first amino acid and peptide precipitation. researchgate.netresearchgate.netnih.govimperial.ac.uk
The strategic use of protecting groups, potentially derived from reagents like this compound, is crucial for achieving chemoselectivity and high yields in the synthesis of peptides and other complex organic molecules.
Development of Novel Synthetic Methodologies Utilizing this compound
The development of new and efficient synthetic methods is a central goal in organic chemistry. nih.gov this compound and related compounds are at the forefront of some of these innovative strategies.
Recent research has focused on developing scalable and cost-effective protocols for the synthesis of thionoesters using reagents like methyl chlorothioformate. nih.govdigitellinc.comresearchgate.net These methods often involve transition-metal-free cross-coupling reactions with organomagnesium reagents, which are advantageous due to their simplicity and effectiveness. nih.gov The ability to produce these valuable intermediates on a large scale opens up new possibilities for their use in further synthetic applications. nih.govdigitellinc.com
Furthermore, the drive towards "green chemistry" has spurred the development of more sustainable synthetic protocols. nih.govresearchgate.net This includes the use of biomass-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) in reactions involving organometallic reagents, which are often used in conjunction with chlorothioformates. researchgate.netnih.gov The development of novel, environmentally benign synthetic methodologies is an active area of research where versatile reagents like this compound can play a significant role. mdpi.com
Computational and Spectroscopic Approaches for Understanding 2 Methylphenyl Chlorothioformate Reactivity
Computational Chemistry for Mechanistic Elucidation
Computational chemistry has emerged as an indispensable tool for investigating reaction mechanisms at a molecular level. Through the application of quantum chemical methods, it is possible to model and analyze the energetic and structural changes that occur during a chemical transformation, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies of Acylium Ion Stability and Solvation
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to study the stability of reactive intermediates, such as acylium ions, which can be formed during the reactions of 2-methylphenyl chlorothioformate. The solvolysis of chlorothioformates can proceed through different pathways, including an ionization mechanism that involves the formation of a carboxylium ion intermediate. nih.gov
The stability of the acylium ion is a critical factor in determining the reaction pathway. DFT calculations can be employed to determine the relative energies of different intermediates and the effects of substituents on their stability. For instance, studies on related compounds like S-methyl chlorothioformate have shown that the reaction mechanism is heavily dependent on solvent properties, with a stepwise SN1 mechanism favored in more ionizing solvents. nih.gov This suggests that in the case of this compound, the presence of the electron-donating methyl group on the phenyl ring would likely stabilize the corresponding acylium ion, potentially favoring an ionization pathway in appropriate solvents.
The effect of the solvent is crucial, and computational models like the Conductor-like Polarizable Continuum Model (C-PCM) can be used to simulate the solvent environment and its influence on the stability of charged species like the acylium ion. libretexts.org These calculations can provide a quantitative measure of the stabilization afforded by the solvent, aiding in the prediction of the most likely reaction mechanism under different conditions.
| Intermediate | Relative Stability (Calculated) | Influencing Factors |
| 2-Methylphenylthioacylium ion | Higher (Predicted) | Electron-donating methyl group, Solvent polarity |
| Phenylthioacylium ion | Lower (Predicted) | Unsubstituted phenyl ring |
Analysis of Transition State Structures and Energy Profiles using Quantum Chemical Methods
Quantum chemical methods are instrumental in mapping the entire energy profile of a reaction, including the identification and characterization of transition state structures. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the geometry and energy of the transition state, chemists can gain a deep understanding of the reaction mechanism and predict reaction rates. researchgate.netwikipedia.org
For reactions of this compound, such as nucleophilic substitution, computational methods can be used to model the approach of the nucleophile to the carbonyl carbon and the subsequent departure of the chloride leaving group. researchgate.net These calculations can distinguish between different possible mechanisms, such as a concerted SN2-like pathway or a stepwise mechanism involving a tetrahedral intermediate. nih.govyoutube.com The energy barrier, or activation energy, calculated from the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.
Recent advances in computational methods, including machine learning approaches, are making the calculation of transition state structures faster and more accessible, which could be applied to systematically study the reactivity of a range of substituted aryl chlorothioformates. nih.gov
| Reaction Coordinate | Calculated Parameter | Significance |
| Reactants to Transition State | Activation Energy (ΔG‡) | Determines the reaction rate |
| Transition State Geometry | Bond lengths and angles | Provides insight into the mechanism (e.g., concerted vs. stepwise) |
| Reactants to Products | Reaction Energy (ΔG) | Indicates the thermodynamic favorability of the reaction |
This table represents typical parameters obtained from transition state analysis. Specific values for this compound reactions would require dedicated computational studies.
Molecular Orbital Theory (e.g., LUMO Energy) and Frontier Orbital Analysis in Reaction Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. unesp.brnih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). nih.govacs.org In the case of this compound, the carbonyl carbon is the primary electrophilic site, and its reactivity is largely determined by the energy and localization of the LUMO. youtube.comimperial.ac.uk
A lower LUMO energy indicates a greater electrophilicity and a higher susceptibility to nucleophilic attack. DFT calculations can provide detailed information about the energy and shape of the LUMO. For this compound, the LUMO is expected to be localized on the C=O bond and the adjacent carbon-chlorine bond. The presence of the methyl group on the phenyl ring may slightly raise the LUMO energy compared to the unsubstituted phenyl chlorothioformate due to its electron-donating nature. However, the precise effect would need to be quantified through specific calculations.
By analyzing the coefficients of the atomic orbitals contributing to the LUMO, one can predict the preferred site of nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. youtube.com
| Molecular Orbital | Property | Significance for Reactivity |
| LUMO | Energy Level | Lower energy indicates higher electrophilicity. |
| LUMO | Localization | Predicts the site of nucleophilic attack. |
| HOMO-LUMO Gap | Energy Difference | Smaller gap often correlates with higher reactivity. |
These are general principles of FMO theory. Specific energy values for this compound would require dedicated computational analysis.
Conformational Analysis and Molecular Geometry of Aryl Chlorothioformates (e.g., syn/anti preferences)
Computational methods can be used to perform a conformational analysis, calculating the potential energy surface as a function of key dihedral angles. Studies on related molecules, such as ethyl chlorothioformate, have shown that both resonance and hyperconjugation effects are important in determining the conformational equilibrium. For this compound, the presence of the ortho-methyl group can introduce steric hindrance that favors certain conformations over others. nih.gov This steric effect can influence the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles.
X-ray diffraction studies on similar compounds have provided experimental data on their solid-state conformations, which can be used to benchmark and validate computational models.
| Conformer | Dihedral Angle (Ar-S-C=O) | Predicted Relative Stability |
| syn | ~0° | Potentially less stable due to steric hindrance |
| anti | ~180° | Potentially more stable |
The predicted stabilities are based on steric considerations of the ortho-methyl group. Actual energy differences would need to be determined by computational analysis.
Advanced Spectroscopic Techniques in Reaction Pathway Identification
While computational methods provide theoretical insights, spectroscopic techniques offer direct experimental evidence of the species present during a chemical reaction. In-situ spectroscopy is particularly powerful as it allows for the real-time monitoring of reaction progress and the detection of transient intermediates.
In-situ Vibrational Spectroscopy (IR, Raman) for Monitoring Reaction Progress and Intermediate Formation
In-situ vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a highly effective technique for monitoring the progress of reactions involving this compound. By inserting a probe directly into the reaction mixture, spectra can be collected at regular intervals, providing a real-time "molecular movie" of the chemical transformation. nih.gov
The key to this technique is the ability to track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For the reactions of this compound, the strong carbonyl (C=O) stretching vibration is a particularly useful diagnostic peak. As the reaction proceeds, the frequency of this peak will shift depending on the chemical environment of the carbonyl group. For example, the formation of an ester or an amide product from the reaction of this compound will result in a new carbonyl peak at a different frequency.
This technique can also be used to detect the formation of transient intermediates, which may not be observable by conventional offline analysis. nih.gov The ability to monitor the concentration of reactants, intermediates, and products as a function of time allows for the determination of reaction kinetics and the elucidation of the reaction mechanism.
| Functional Group | Typical IR Frequency (cm⁻¹) | Application in Reaction Monitoring |
| C=O (in chlorothioformate) | ~1780-1760 | Disappearance indicates consumption of starting material. |
| C=O (in ester product) | ~1750-1735 | Appearance indicates formation of ester product. |
| C=O (in amide product) | ~1690-1650 | Appearance indicates formation of amide product. |
| N-H (in amine reactant) | ~3500-3300 | Disappearance indicates consumption of amine nucleophile. |
These are approximate frequency ranges and the exact values will depend on the specific molecules and solvent used.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Detection and Structural Elucidation of Reaction Products
Multinuclear NMR spectroscopy stands as a powerful tool for probing the electronic environment of various nuclei within a molecule, such as ¹H, ¹³C, and even less common nuclei like ³³S or ³⁵Cl, though the latter present significant challenges. In the context of this compound reactions, NMR would be invaluable for identifying and characterizing transient intermediates and final products.
For instance, in a hypothetical reaction, changes in the chemical shifts of the aromatic protons and the methyl group protons of the 2-methylphenyl moiety could be monitored by ¹H NMR to track the progress of a reaction. The ¹³C NMR spectrum would provide detailed information on the carbon skeleton, with the carbonyl carbon of the chlorothioformate group being particularly sensitive to its chemical environment.
The detection of reaction intermediates, which are often short-lived, can sometimes be achieved using low-temperature NMR studies. By slowing down the reaction rate, the concentration of an intermediate may rise to a detectable level. While no specific NMR studies on the reaction intermediates of this compound have been published, research on other reactive species often employs this technique to gain mechanistic insights.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Potential Reaction Products of this compound
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-Methylthiophenol | Aromatic H: 7.0-7.4, CH₃: 2.3, SH: 3.4 | Aromatic C: 125-138, CH₃: 20, C-S: 130 |
| O-(2-Methylphenyl) S-methyl thiocarbonate | Aromatic H: 7.1-7.5, O-CH₃: 3.8, S-CH₃: 2.4 | Aromatic C: 120-150, C=O: 170, O-CH₃: 55, S-CH₃: 15 |
Note: This table is illustrative and based on general principles of NMR spectroscopy, not on experimental data for the specific compounds derived from this compound.
Gas-Phase Electron Diffraction and Microwave Spectroscopy for Precise Molecular Structure and Conformational Studies
Gas-phase electron diffraction (GED) and microwave spectroscopy are premier techniques for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions present in liquid or solid states. nsf.gov These methods can provide highly accurate data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding a molecule's conformational preferences and reactivity.
For a molecule like this compound, a key structural question would be the orientation of the chlorothioformate group relative to the phenyl ring and the conformation around the C-O and C-S bonds. The presence of the methyl group at the ortho position likely induces steric hindrance that influences these conformations.
GED studies involve scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern to determine the internuclear distances. wikipedia.org Microwave spectroscopy measures the absorption of microwave radiation by a molecule, which corresponds to transitions between rotational energy levels. furman.edu The rotational constants derived from the spectrum are directly related to the molecule's moments of inertia, from which its geometry can be deduced with high precision. youtube.com Studies on related molecules, such as thiobenzoic acid, have demonstrated the power of microwave spectroscopy in determining conformational preferences. nsf.gov
While no specific GED or microwave spectroscopy studies have been performed on this compound, such investigations would be crucial for a complete understanding of its intrinsic molecular properties.
Table 2: Illustrative Structural Parameters for Aryl Chlorothioformates Based on General Knowledge
| Parameter | Expected Value |
| C=O Bond Length | ~1.18 Å |
| C-Cl Bond Length | ~1.79 Å |
| C-O Bond Length | ~1.35 Å |
| C-S Bond Length (in a related structure) | ~1.77 Å |
| C-O-C-S Dihedral Angle | Variable, dependent on conformation |
Note: This table presents typical bond lengths for related functional groups and is not based on experimental data for this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methylphenyl chlorothioformate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via thioesterification of 2-methylphenol with thiophosgene (CSCl₂) in the presence of a base (e.g., triethylamine) under anhydrous conditions. A typical protocol involves slow addition of thiophosgene to a cooled (0–5°C) solution of 2-methylphenol and base in dichloromethane, followed by stirring at room temperature for 4–6 hours . Yield optimization requires strict control of stoichiometry (1:1 molar ratio of phenol to thiophosgene) and exclusion of moisture. Side reactions, such as hydrolysis to 2-methylphenol, are minimized using inert solvents and low temperatures.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant apron, and full-face respirator with organic vapor cartridges.
- Ventilation : Conduct reactions in a fume hood with ≥100 ft/min face velocity.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
- Toxicity Data : While specific toxicity data for this compound is limited, related chlorothioformates (e.g., ethyl chlorothioformate) exhibit acute toxicity (AEGL-2 values: 0.17–0.33 ppm for 4-hr exposure) and lachrymator effects .
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
- Methodological Answer :
- FTIR : Confirm the presence of thioester (C=S) and carbonyl (C=O) groups via peaks at ~1100–1250 cm⁻¹ (C=S) and ~1700–1750 cm⁻¹ (C=O) .
- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 6.8–7.5 ppm) and methyl group (δ 2.3–2.6 ppm). ¹³C NMR identifies the thiocarbonyl carbon at ~190–200 ppm.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How do solvent polarity and nucleophile strength influence the solvolysis mechanism of this compound?
- Methodological Answer : Solvolysis proceeds via ionization (SN1-like) or addition-elimination (SN2-like) pathways. In polar aprotic solvents (e.g., DMF), ionization dominates, forming a thiocarboxy cation intermediate. In protic solvents (e.g., ethanol), the addition-elimination pathway is favored due to hydrogen bonding stabilizing the transition state . For example:
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate activation energies (ΔG‡) for nucleophilic attack at the thiocarbonyl carbon.
- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic sites via LUMO localization. For this compound, the LUMO is concentrated on the thiocarbonyl group, making it susceptible to amine or alcohol nucleophiles .
- MD Simulations : Model solvent effects on transition states using explicit solvent models (e.g., TIP3P water) .
Q. How can contradictory data on the genotoxicity of chlorothioformates be addressed in risk assessment for 2-methylphenyl derivatives?
- Methodological Answer :
- Comparative Toxicology : Use structural analogs (e.g., ethyl chlorothioformate) as proxies. Ethyl chlorothioformate showed no genotoxicity in bacterial reverse mutation assays (TA98, TA1535 strains) .
- In Vitro Assays : Conduct Ames tests (OECD 471) with metabolic activation (S9 liver homogenate) for 2-methylphenyl derivatives.
- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to extrapolate safe exposure limits .
Data Contradiction Analysis
Q. Why do solvolysis rates of chlorothioformates vary significantly across studies despite similar conditions?
- Resolution : Discrepancies arise from:
- Impurity Effects : Trace moisture accelerates hydrolysis, skewing kinetic data.
- Solvent Purity : Residual acids/bases in solvents (e.g., ethanol) alter pH, favoring alternate pathways .
- Temperature Control : Poor thermal regulation (±2°C) introduces ±15% error in rate constants.
- Methodological Mitigation : Use Karl Fischer titration to confirm solvent dryness and conduct reactions in triplicate with controlled thermostats.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
